Cas no 1235682-97-9 ((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide)

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide is a synthetic small molecule featuring a conjugated enamide scaffold linked to a benzodioxole and a pyrimidine-substituted piperidine moiety. Its structure suggests potential as a bioactive compound, with the benzodioxole group contributing to metabolic stability and the pyrimidine-piperidine segment enhancing binding affinity in receptor interactions. The (E)-alkene configuration ensures rigidity, which may improve selectivity in molecular recognition. This compound is of interest in medicinal chemistry for its modular design, enabling further derivatization for structure-activity relationship studies. Its well-defined stereochemistry and purity make it suitable for pharmacological screening and targeted drug discovery applications.
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide structure
1235682-97-9 structure
Product Name:(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide
CAS No:1235682-97-9
MF:C20H22N4O3
MW:366.413684368134
CID:6134781
PubChem ID:49687800
Update Time:2025-06-28

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide
    • (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}prop-2-enamide
    • (E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
    • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide
    • 1235682-97-9
    • F5033-2404
    • AKOS024491887
    • Inchi: 1S/C20H22N4O3/c25-19(5-3-15-2-4-17-18(12-15)27-14-26-17)23-13-16-6-10-24(11-7-16)20-21-8-1-9-22-20/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,23,25)/b5-3+
    • InChI Key: VVJHXKSDVAFYJA-HWKANZROSA-N
    • SMILES: O=C(/C=C/C1=CC=C2C(=C1)OCO2)NCC1CCN(C2N=CC=CN=2)CC1

Computed Properties

  • Exact Mass: 366.16919058g/mol
  • Monoisotopic Mass: 366.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 76.6Ų

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide Pricemore >>

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Additional information on (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide

Introduction to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide (CAS No. 1235682-97-9)

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide, commonly referred to by its CAS number 1235682-97-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzodioxole ring and a pyrimidine moiety, both of which contribute to its biological activity and pharmacological properties.

The benzodioxole ring is a common structural motif found in various natural products and synthetic compounds, known for its ability to modulate receptor interactions and enhance bioavailability. In the context of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide, the benzodioxole ring plays a crucial role in stabilizing the molecule and enhancing its binding affinity to specific receptors. This structural feature has been extensively studied in recent research, highlighting its importance in the design of novel therapeutic agents.

The pyrimidine moiety, on the other hand, is a key component of nucleic acids and is involved in numerous biological processes. In this compound, the pyrimidine ring is attached to a piperidine group, which further enhances its biological activity. The combination of these structural elements results in a molecule with potent pharmacological properties, making it an attractive candidate for drug development.

Recent studies have focused on the potential therapeutic applications of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide. One notable area of research involves its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide could be a valuable therapeutic agent for treating inflammatory diseases.

Another promising application of this compound is in the treatment of neurodegenerative disorders. Preclinical studies have shown that (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-(pyrimidin-2-y l)piperidin -4 -y lmeth yl)prop - 2 -en amide can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These findings have sparked interest in exploring its potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its anti-inflammatory and neuroprotective properties, (2E)-3-(2H - 1 , 3 - b enz od io xo l - 5 - y l) - N - { 1 -( py ri mi di n - 2 - y l ) pi pe ri di n - 4 - y l me th yl } pr op - 2 - en amide has also been investigated for its anticancer potential. Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. These findings highlight its potential as a novel anticancer agent and warrant further investigation in clinical trials.

The synthesis of (2E)-3-(2H - 1 , 3 - b enz od io xo l - 5 - y l) - N - { 1 -( py ri mi di n - 2 - y l ) pi pe ri di n - 4 - y l me th yl } pr op - 2 - en amide involves several steps, including the formation of the benzodioxole ring and the coupling of the pyrimidine moiety with the piperidine group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

Despite its promising therapeutic potential, (2E)-3-(2H - 1 , 3 - b enz od io xo l - 5 - y l) - N - { 1 -( py ri mi di n - 2 - y l ) pi pe ri di n - 4 - y l me th yl } pr op - 2 - en amide also presents some challenges. One of these challenges is ensuring its stability under various conditions, as well as optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects. Ongoing research is focused on addressing these issues through structural modifications and formulation strategies.

In conclusion, (2E)-3-(2H - 1 , 3 - b enz od io xo l - 5 - y l) - N - { 1 -( py ri mi di n – 2 – y l ) pi pe ri di n – 4 – y lm ethy l ) pr op – 2 – en amide (CAS No. 1235682–97–9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features, combined with its diverse biological activities, make it an exciting subject for further research and development. As more studies are conducted, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field of medicinal chemistry.

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